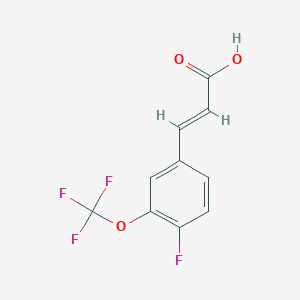

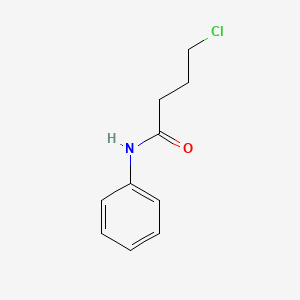

![molecular formula C17H18ClN5 B2846024 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole CAS No. 301194-17-2](/img/structure/B2846024.png)

1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of benzotriazole, which has been designed and synthesized . It is a type of benzotriazole derivative that has been characterized by 1H NMR, IR, MS, and elemental analyses . The compound is related to a class of compounds that have shown weak herbicidal activities against barnyardgrass and rape and KARI enzyme .

Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . The structures of these compounds were confirmed by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the homogeneity of the compounds was monitored by ascending thin layer chromatography (TLC) on silica gel GF254-coated glass plates, visualized by UV light .Applications De Recherche Scientifique

1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. Additionally, this compound has been used as an inhibitor of the enzyme sodium-glucose transporter 2, which is involved in the absorption of glucose from the small intestine.

Mécanisme D'action

Target of Action

It is known that piperazine derivatives often interact with h1 receptors , which play a crucial role in allergic reactions .

Mode of Action

Piperazine h1 receptor antagonists are known to have a higher affinity to h1 receptors than histamine , which could suggest a similar mode of action for 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole.

Biochemical Pathways

Given the known targets of similar compounds, it can be inferred that the compound may affect the histamine pathway, leading to potential anti-allergic effects .

Pharmacokinetics

Piperazine derivatives are generally known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

It is known that some piperazine derivatives have shown significant effects on both allergic asthma and allergic itching .

Action Environment

It is known that the homogeneity of similar compounds is often monitored by ascending thin layer chromatography (tlc) on silica gel gf254-coated glass plates, visualized by uv light .

Avantages Et Limitations Des Expériences En Laboratoire

1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is relatively non-toxic, making it safe to use in a variety of experiments. However, one limitation is that it is relatively expensive, making it cost-prohibitive for some experiments.

Orientations Futures

There are a number of potential future directions for the use of 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole in scientific research. One potential direction is to investigate its effects on other enzymes, such as those involved in the metabolism of drugs or hormones. Additionally, this compound could be used to investigate its effects on other physiological processes, such as cell proliferation or apoptosis. Finally, this compound could be used to investigate its effects on other diseases, such as cancer or neurodegenerative diseases.

Méthodes De Synthèse

1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole can be synthesized through a two-step process. First, a reaction between piperazine and 3-chlorophenyl isocyanate produces the intermediate compound 4-(3-chlorophenyl)piperazin-1-yl isocyanate. This intermediate compound is then reacted with benzotriazole to produce the final product, this compound.

Safety and Hazards

Propriétés

IUPAC Name |

1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5/c18-14-4-3-5-15(12-14)22-10-8-21(9-11-22)13-23-17-7-2-1-6-16(17)19-20-23/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXOSBOPDMDHGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CN2C3=CC=CC=C3N=N2)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

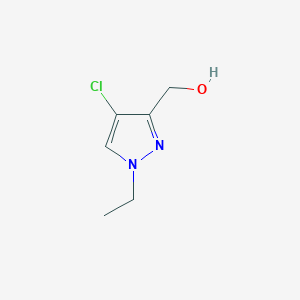

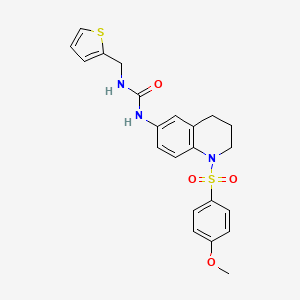

![1-(3,4-Dimethoxyphenyl)-2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2845943.png)

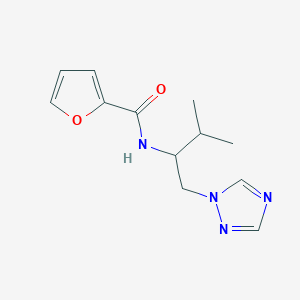

![4-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2845950.png)

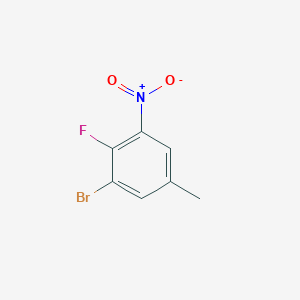

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2845951.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2845952.png)

![N-1,3-benzodioxol-5-yl-2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2845955.png)

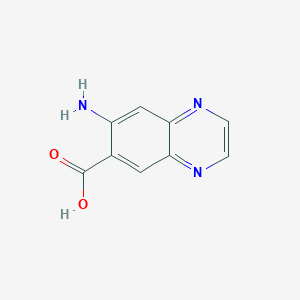

![6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2845961.png)

![4-Methoxy-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2845964.png)